Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Description

Properties

IUPAC Name |

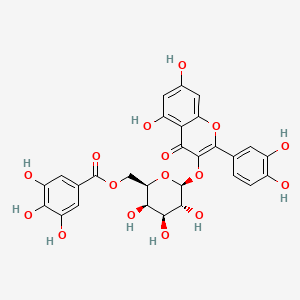

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-28-1, 56508-10-2 |

Source

|

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside: Natural Sources, Isolation, Biosynthesis, and Bioactivity

This technical guide provides an in-depth exploration of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, a significant acylated flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delineates its primary natural reservoirs, detailed methodologies for its extraction and purification, a putative biosynthetic pathway, and a comprehensive overview of its pharmacological activities.

Introduction: The Significance of Acylated Flavonoids

This compound belongs to the extensive class of flavonoids, which are secondary metabolites ubiquitously found in the plant kingdom. The addition of a galloyl group to the galactoside moiety enhances the structural complexity and often modulates the biological activity of the parent quercetin glycoside. This modification can influence properties such as antioxidant capacity, enzyme inhibition, and bioavailability, making it a molecule of considerable interest for pharmaceutical and nutraceutical applications. This guide serves as a technical resource for the scientific community to facilitate further research and development of this promising natural compound.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often in conjunction with other flavonoid glycosides. The concentration of this specific compound can vary based on the plant species, geographical location, and harvesting time. While precise quantitative data for this compound is often not singled out in broader phytochemical analyses, its presence has been confirmed in the following plants:

| Plant Species | Family | Plant Part(s) | Notes on Quantification |

| Myrcia bella | Myrtaceae | Leaves | Identified as a constituent, but specific quantitative data is not available. Broader studies quantify total quercetin glycosides as "quercetin equivalents"[1]. |

| Psidium guajava (Guava) | Myrtaceae | Leaves | Isolated and identified; however, quantitative yield from the raw plant material is not explicitly stated in available literature[2]. |

| Hypericum perforatum (St. John's Wort) | Hypericaceae | Aerial parts | Reported as a source, but specific concentration data is lacking[2][3]. |

| Eriocaulon sieboldianum | Eriocaulaceae | Whole plant | Identified as an active compound, though its concentration in the plant is not specified[2]. |

| Tibouchina pulchra | Melastomataceae | Flowers | Present among other acylated flavonoids, but individual quantification is not provided[4]. |

| Pemphis acidula | Lythraceae | - | Isolated from this seashore plant, with yields from the extraction process reported, but not as a direct concentration in the plant material[5]. |

| Polygonum viscosum | Polygonaceae | Aerial parts | Identified as a constituent[6]. |

Extraction and Purification Protocols

The isolation of this compound from its natural sources requires a multi-step approach involving extraction and chromatographic purification. The choice of methodology is dictated by the starting material and the desired purity of the final product.

General Extraction and Fractionation Workflow

The initial step involves the extraction of the compound from the dried and powdered plant material. Due to its polar nature, polar solvents are most effective.

Diagram: General Extraction and Fractionation Workflow

Sources

- 1. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:53171-28-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 53171-28-1 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Constituents and Pharmacological Activities of Myrcia (Myrtaceae): A Review of an Aromatic and Medicinal Group of Plants [mdpi.com]

A Technical Guide to the Isolation and Characterization of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside from Psidium guajava Leaves

Abstract

Psidium guajava L. (guava), a member of the Myrtaceae family, is a plant of significant medicinal and economic importance, cultivated in tropical and subtropical regions worldwide.[1][2] Its leaves are a rich reservoir of bioactive phytochemicals, including a diverse array of flavonoids, phenolics, and triterpenes, which are responsible for its documented antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic properties.[3][4] Among these constituents, acylated flavonoid glycosides represent a class of compounds with compelling therapeutic potential. This guide provides a comprehensive, in-depth methodology for the isolation, purification, and structural elucidation of a specific bioactive molecule, Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, from the leaves of P. guajava. The protocol herein is designed for researchers, natural product chemists, and drug development professionals, emphasizing the rationale behind each step to ensure reproducibility and methodological integrity.

Introduction: The Rationale for Targeting this compound

The leaves of Psidium guajava are a well-established source of quercetin and its various glycosidic derivatives.[3] These compounds are known to contribute significantly to the plant's pharmacological profile.[3][4] The target molecule, this compound, is a complex flavonoid. It consists of a quercetin aglycone linked to a galactose sugar at the 3-hydroxyl position, which is further esterified with a galloyl group at the 6-position of the sugar. This galloyl moiety is often associated with enhanced biological activity.

The isolation of this specific compound is driven by its potential pharmacological value. Studies on related compounds and extracts suggest potent antioxidant and anticancer activities.[5][6] For instance, this compound has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of targets like Aurora kinase.[5] Therefore, obtaining this molecule in a highly pure form is a critical prerequisite for detailed pharmacological evaluation and potential lead compound development.

This guide will navigate the multi-step process, beginning with the strategic preparation of the plant material, followed by optimized extraction and fractionation, and culminating in advanced chromatographic purification and definitive spectroscopic characterization.

Phase I: Botanical Material Processing and Crude Extraction

The success of any natural product isolation hinges on the quality and preparation of the starting material. The concentration of secondary metabolites in plants can be influenced by factors such as harvest time and environmental conditions.[1]

Collection and Preparation of Plant Material

Protocol:

-

Collection: Harvest fresh, healthy leaves of Psidium guajava.

-

Drying: Dry the leaves immediately to prevent enzymatic degradation of phenolic compounds. Shed drying is a suitable method.[4] Alternatively, oven drying at a controlled temperature (e.g., 50°C for 24 hours) can be employed.[1]

-

Pulverization: Once thoroughly dried, grind the leaves into a fine powder (e.g., ≥100 mesh) using a mechanical blender or mortar and pestle.[4][7] This increases the surface area for efficient solvent extraction.

-

Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.

Causality: The drying process is critical; it quenches enzymatic activity that can hydrolyze the glycosidic and ester linkages of the target compound. Pulverization ensures that the solvent can effectively penetrate the plant tissue to solubilize the desired metabolites.

Solvent-Based Extraction

The choice of solvent is dictated by the polarity of the target compound. As a glycoside with a galloyl group, this compound is a moderately polar molecule. Solvents like ethanol, methanol, and ethyl acetate, or their aqueous mixtures, are effective.[1][2][8]

Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Maceration: Place 500 g of dried leaf powder into a large vessel.

-

Solvent Addition: Add 2.5 L of ethyl acetate.[8] The use of ethyl acetate directly can yield a cleaner initial extract compared to highly polar solvents like aqueous ethanol, which extract a broader range of compounds including sugars and tannins.

-

Ultrasonication: Submerge the vessel in an ultrasonic bath and extract for 1 hour at a controlled temperature (e.g., 40°C).[8]

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant marc.

-

Repeated Extraction: Repeat the extraction process on the marc multiple times (e.g., seven times) to ensure exhaustive extraction of the target compounds.[8]

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at ≤45°C to yield the crude ethyl acetate extract.[1][8]

Expertise & Experience: While traditional methods like reflux or maceration are effective, UAE is often preferred as it enhances extraction efficiency and reduces processing time and solvent consumption through the physical effects of acoustic cavitation.[8] Starting with ethyl acetate is a strategic choice to enrich the extract with moderately polar flavonoids while minimizing the co-extraction of highly polar impurities.

Phase II: Chromatographic Fractionation and Purification

The crude extract is a complex mixture requiring a multi-step purification strategy to isolate the target compound. The workflow typically progresses from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Workflow: From Crude Extract to Pure Compound

The following diagram outlines a validated workflow for the isolation of this compound.

Caption: Isolation workflow for the target flavonoid.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an ideal primary purification technique for this application. It is a form of liquid-liquid partition chromatography that avoids irreversible adsorption onto a solid support, leading to high recovery of the target compound.

Rationale for HSCCC: This technique excels at separating compounds with subtle differences in their partition coefficients (K) between two immiscible liquid phases. For flavonoid glycosides in guava leaves, it has proven to be a simple and efficient method for preparative separation.[8]

Protocol: HSCCC Purification

-

Solvent System Selection: The choice of the two-phase solvent system is paramount. A system composed of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) has been optimized for separating flavonoid glycosides from P. guajava.[8] After vigorous shaking and equilibration in a separatory funnel, the upper phase is used as the stationary phase and the lower phase as the mobile phase.

-

Sample Preparation: Dissolve a portion of the crude ethyl acetate extract (e.g., 600 mg) in a mixture of the upper and lower phases (1:1, v/v) for injection.[8]

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the stationary phase (upper phase).

-

Rotate the apparatus at a specific speed (e.g., 850 rpm) and pump the mobile phase (lower phase) into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the sample solution.

-

Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

-

Final Purification: Semi-Preparative HPLC

While HSCCC provides excellent separation, fractions containing compounds with very similar partition coefficients may require a final polishing step. Semi-preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution for this purpose.

Protocol:

-

Fraction Pooling: Analyze the HSCCC fractions by analytical HPLC. Pool fractions containing the target compound of interest.

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient of methanol and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).[9]

-

Purification: Inject the pooled fraction and collect the peak corresponding to this compound.

-

Solvent Removal: Lyophilize or use a rotary evaporator to remove the HPLC solvents to obtain the final, pure compound.

Phase III: Structural Elucidation and Purity Assessment

Confirmation of the isolated compound's identity and purity is a non-negotiable step, achieved through a combination of chromatographic and spectroscopic techniques.

Purity Determination

The purity of the final isolate should be determined by analytical HPLC-PDA (Photodiode Array). A purity of >95% is typically required for biological assays.[8]

Spectroscopic Characterization

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight.

-

Expected Result: The compound has a molecular formula of C28H24O16 and a molecular weight of 616.5 g/mol .[10] In positive ion mode, it would show a protonated molecule at m/z 617 [M+H]⁺. In negative ion mode, a deprotonated molecule at m/z 615 [M-H]⁻ is expected.[11][12]

-

MS/MS Fragmentation: Tandem MS (MS/MS) on the m/z 615 precursor ion would yield characteristic product ions, confirming the structure. Key fragments would include:

-

m/z 463 [M-H-152]⁻: corresponding to the loss of the galloyl moiety.

-

m/z 301 [M-H-152-162]⁻: corresponding to the subsequent loss of the hexose (galactose) unit, leaving the quercetin aglycone.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (COSY, HMBC, HSQC), are used for unambiguous structural assignment.

-

Key ¹H-NMR Signals:

-

Quercetin Moiety: Characteristic signals in the aromatic region (δ 6.0-8.0 ppm), including two doublets for H-6 and H-8 on the A-ring and an ABX system for the H-2', H-5', and H-6' protons on the B-ring.[8]

-

Galactose Moiety: An anomeric proton (H-1'') appearing as a doublet. The coupling constant (J value) of this proton is critical for confirming the β-anomeric configuration (typically J ≈ 7-8 Hz).[8]

-

Galloyl Moiety: A characteristic two-proton singlet in the aromatic region (around δ 7.0 ppm) for the two equivalent protons on the galloyl ring.

-

-

¹³C-NMR Signals: The spectrum will show 28 distinct carbon signals corresponding to the quercetin (15 C), galactose (6 C), and galloyl (7 C) moieties.

Data Summary Table:

| Data Type | Observation | Interpretation |

| Purity (HPLC) | >95% peak area at detection wavelength | High purity suitable for bioassay |

| ESI-MS [M-H]⁻ | m/z 615 | Confirms molecular weight of 616.5 Da |

| MS/MS Fragments | m/z 463, 301 | Confirms loss of galloyl and galactose units |

| ¹H-NMR (Anomeric) | Doublet, δ ~5.4 ppm, J ≈ 7.8 Hz | Confirms β-galactopyranoside linkage |

| ¹H-NMR (Galloyl) | Singlet (2H), δ ~7.0 ppm | Confirms presence of galloyl group |

| ¹³C-NMR | 28 carbon signals | Matches the expected carbon count |

Conclusion and Future Directions

This guide has detailed a robust and reproducible methodology for the isolation and characterization of this compound from Psidium guajava leaves. The workflow, which employs ultrasonic-assisted extraction followed by a combination of HSCCC and semi-preparative HPLC, is efficient for obtaining the target compound at a high degree of purity. The structural identity is unequivocally confirmed through modern spectroscopic techniques, providing a self-validating system of analysis.

The availability of pure this compound is the gateway to exploring its full therapeutic potential. Future research should focus on:

-

In-depth Biological Evaluation: Expanding on preliminary findings to investigate its mechanism of action in various disease models, particularly in oncology and inflammatory diseases.[6]

-

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and in vivo behavior.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features responsible for its biological activity, potentially leading to the design of more potent and selective therapeutic agents.

This work underscores the value of natural products from medicinal plants like Psidium guajava as a vital source for drug discovery and development.

References

-

Arumugam, A., et al. (2021). Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies. Journal of Food Science and Technology. Available at: [Link]

-

El-Sayed, A. M., & Ezzat, S. M. (2009). Quantification of flavonoids of Psidium guajava L. preparations by Planar Chromatography (HPTLC). Pharmacognosy Magazine. Available at: [Link]

-

Zhang, L., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. Available at: [Link]

-

BioCrick. (n.d.). This compound | CAS:53171-28-1. BioCrick. Available at: [Link]

-

Nguyen, P. D., et al. (2023). Isolation of quercetin-3-O-sulfate and quantification of major compounds from Psidium guajava L. from Vietnam. Journal of Food Composition and Analysis. Available at: [Link]

-

Permatasari, L., et al. (2020). Preliminary Identification and Quantification of Quercetin Concentration and Its Comparison in Psidium Guajava L. (Guava) Fruits Ethanol Extract. Pharmacognosy Journal. Available at: [Link]

-

Sharma, A., et al. (2024). Studies on the Evaluation of Flavonoids (Morin, Naringin, Quercetin & Rutin) in Psidium Guajava Linn. Leaves By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Campone, L., et al. (2018). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules. Available at: [Link]

-

Rollando, R., et al. (2019). The Best Extraction Technique for Kaempferol and Quercetin Isolation from Guava Leaves (Psidium guajava). ResearchGate. Available at: [Link]

-

Al-Mugdadi, S. F. H., & Al-Shammari, A. M. M. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq: A Broad Study on Structural Elucidation and Cytotoxic Evaluation. Iraqi Journal of Agricultural Sciences. Available at: [Link]

-

ETFLIN. (n.d.). A Mini Review on the Analytical Method and Its Validation for Psidium guajava. ETFLIN. Available at: [Link]

-

PubChem. (n.d.). Quercetin 3-(6''-galloylgalactoside). National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2008). CN101297865A - Method for extracting total flavones from guava leaves. Google Patents.

-

ResearchGate. (n.d.). HPLC analysis data of phenolic, flavonoid and alkaloids compounds in Psidium guajava L. (PGL) µg/mg leaf ethanolic 70% extracts. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). MS/MS spectra of compound 22, quercetin-O-galloyl-glucoside with [M-H] − m/z 615. ResearchGate. Available at: [Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. phcogj.com [phcogj.com]

- 3. phcog.com [phcog.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. This compound | CAS:53171-28-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. biosynth.com [biosynth.com]

- 7. CN101297865A - Method from extracting total flavones from guava leaves - Google Patents [patents.google.com]

- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etflin.com [etflin.com]

- 10. Quercetin 3-(6''-galloylgalactoside) | C28H24O16 | CID 5491814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside, a complex flavonoid with significant therapeutic potential. The biosynthesis of this molecule is a multi-step process that begins with fundamental precursors from primary metabolism and involves a series of enzymatic reactions catalyzed by key enzyme families, including chalcone synthases, isomerases, hydroxylases, UDP-glycosyltransferases, and acyltransferases. This document elucidates the intricate molecular logic of this pathway, from the generation of the quercetin aglycone via the well-established phenylpropanoid pathway to the subsequent regiospecific galactosylation and final galloylation. By integrating established biochemical knowledge with field-proven experimental methodologies, this guide aims to serve as an essential resource for researchers seeking to understand, engineer, and harness the production of this valuable natural product.

Introduction: The Significance of Acylated Flavonoid Glycosides

This compound is a member of the vast and diverse class of plant secondary metabolites known as flavonoids. These polyphenolic compounds are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The addition of sugar moieties (glycosylation) and acyl groups (acylation) to the flavonoid backbone significantly influences their solubility, stability, and bioavailability, thereby modulating their therapeutic efficacy. The galloylated derivative of quercetin 3-O-galactoside is of particular interest due to the combined biological activities of the quercetin, galactose, and gallic acid moieties. Understanding its biosynthesis is paramount for the metabolic engineering of plants or microbial systems for enhanced production and for the discovery of novel enzymatic tools for chemoenzymatic synthesis.

The Core Biosynthetic Framework: From Primary Metabolism to the Quercetin Aglycone

The journey to synthesize this compound begins with precursors from two central metabolic routes: the shikimate pathway and the phenylpropanoid pathway.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. This seven-step pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the last common precursor for the synthesis of tryptophan, tyrosine, and phenylalanine. L-phenylalanine serves as the direct precursor for the phenylpropanoid pathway.

The Phenylpropanoid Pathway: Building the Flavonoid Skeleton

The phenylpropanoid pathway is a pivotal metabolic route that generates a vast array of phenolic compounds in plants.[1] The biosynthesis of the quercetin aglycone from L-phenylalanine proceeds through a series of well-characterized enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to yield cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to form the flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated at the 3-position of the C-ring by F3H to yield dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to produce dihydroquercetin.

-

Flavonol Synthase (FLS): Finally, the desaturation of dihydroquercetin by FLS introduces a double bond in the C-ring, leading to the formation of the flavonol, quercetin .

Figure 2: Final tailoring steps in the biosynthesis pathway.

Experimental Workflows for Pathway Elucidation and Engineering

The study and manipulation of flavonoid biosynthetic pathways require a robust set of experimental techniques. The following section outlines key protocols for researchers in this field.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes encoding enzymes like UGTs and acyltransferases, heterologous expression in a well-defined host system is essential. Escherichia coli is a commonly used host due to its rapid growth and ease of genetic manipulation.

Protocol 1: Heterologous Expression and Purification of a His-tagged Plant UGT in E. coli

-

Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from plant cDNA. Incorporate restriction sites for cloning into a suitable expression vector (e.g., pET series) that adds an N- or C-terminal polyhistidine (His) tag.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 50 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

-

Protein Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Purity Assessment and Buffer Exchange:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Figure 3: Workflow for heterologous protein expression and purification.

In Vitro Enzyme Assays

In vitro assays are crucial for confirming the catalytic activity and substrate specificity of the purified enzymes.

Protocol 2: UGT Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified UGT enzyme

-

100 µM Quercetin (dissolved in DMSO)

-

2 mM UDP-galactose

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of hyperoside.

Protocol 3: Acyltransferase Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM MES buffer (pH 6.0)

-

1-5 µg of purified SCPL acyltransferase

-

100 µM Hyperoside

-

200 µM 1-O-galloyl-β-D-glucose (acyl donor)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of this compound.

Metabolite Profiling using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of flavonoids and their derivatives in plant extracts or enzymatic assays.

Protocol 4: LC-MS Analysis of Quercetin Derivatives

-

Sample Preparation:

-

Plant Tissue: Homogenize freeze-dried plant material and extract with 80% methanol. Centrifuge and filter the supernatant.

-

Enzyme Assay: Use the reaction mixture after termination and centrifugation.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

-

Analysis: Perform full scan analysis to detect the molecular ions of the expected compounds ([M-H]⁻). For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

-

Table 1: Expected m/z values for key metabolites in negative ion mode

| Compound | Formula | Expected [M-H]⁻ (m/z) |

| Quercetin | C₁₅H₁₀O₇ | 301.035 |

| Hyperoside | C₂₁H₂₀O₁₂ | 463.088 |

| This compound | C₂₈H₂₄O₁₆ | 615.100 |

Gene Expression Analysis by qPCR

Quantitative real-time PCR (qPCR) is used to quantify the transcript levels of the biosynthetic genes in different plant tissues or under various experimental conditions, providing insights into the regulation of the pathway.

Protocol 5: qPCR Analysis of Flavonoid Biosynthesis Genes

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, F3H, FLS, UGT, SCPL-AT) and a reference gene (e.g., Actin or Ubiquitin).

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers, and a suitable SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process that showcases the remarkable synthetic capabilities of plants. This guide has outlined the key enzymatic steps, from the generation of the quercetin backbone to the final tailoring reactions of galactosylation and galloylation. While the core phenylpropanoid pathway is well-established, the specific enzymes responsible for the latter two steps, particularly the galloylation of hyperoside, remain an active area of research.

The experimental protocols provided herein offer a robust framework for the identification and characterization of these novel enzymes. Such discoveries will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable acylated flavonoid glycosides for pharmaceutical and nutraceutical applications. Future research should focus on the in planta validation of the proposed pathway and the elucidation of the regulatory networks that govern the flux through this intricate biosynthetic grid.

References

-

Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Quercetin 3-galactoside (HMDB0030775). [Link]

-

Guna, S., et al. (2022). Hyperoside: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity. Molecules, 27(9), 2936. [Link]

-

Landmann, C., et al. (2021). Key genes in a “Galloylation-Degalloylation cycle” controlling the synthesis of hydrolyzable tannins in strawberry plants. Plant Communications, 2(5), 100231. [Link]

-

Koirala, N., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Cell Biology, 160, 149-173. [Link]

-

Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. [Link]

-

Le Roy, J., et al. (2016). Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway. BMC Plant Biology, 16, 12. [Link]

Sources

"Chemical structure and properties of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside"

An In-Depth Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside: Structure, Properties, and Therapeutic Potential

Executive Summary

This compound (QGGP) is a naturally occurring acylated flavonoid glycoside, a class of compounds attracting significant attention in pharmacology and drug development. This molecule is distinguished by its unique tripartite structure, consisting of a quercetin aglycone, a β-D-galactose sugar moiety, and a galloyl group esterified at the 6''-position of the galactose. This specific structural arrangement, particularly the presence of the galloyl group, is believed to significantly enhance its biological activities compared to its parent flavonoids.[1] Found in various medicinal plants such as Psidium guajava (guava) and Hypericum perforatum (St. John's Wort), QGGP exhibits a broad spectrum of potent biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a comprehensive technical overview of QGGP, detailing its physicochemical characteristics, mechanisms of action, and validated experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Physicochemical Characterization and Structural Validation

The precise identification and characterization of a bioactive compound are foundational to its development as a therapeutic agent. QGGP's structure has been rigorously elucidated through a combination of spectroscopic techniques.

Core Chemical Structure

QGGP is composed of three key moieties:

-

Quercetin Backbone: A well-known flavonol with a 3',4'-dihydroxylated B-ring and hydroxyl groups at positions 3, 5, and 7 of the AC rings. This core structure is fundamental to its antioxidant and radical-scavenging capabilities.

-

β-D-Galactopyranoside Linkage: A galactose sugar molecule is attached to the quercetin backbone at the 3-O position. The β-anomeric configuration is critical for its specific interactions with biological targets.

-

6''-Galloyl Esterification: A gallic acid molecule is ester-linked to the 6-position of the galactose sugar. This galloyl group is a key contributor to the molecule's enhanced bioactivity, increasing its polarity and introducing additional phenolic hydroxyls.[1][5]

Physicochemical Properties

A summary of the key properties of QGGP is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 53171-28-1 | [2][3][4] |

| Molecular Formula | C₂₈H₂₄O₁₆ | [3][4] |

| Molecular Weight | 616.48 g/mol | [3][4][5] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone. | [2][4] |

Spectroscopic Profile for Structural Validation

Definitive structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide a detailed fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming connectivity and stereochemistry. Key diagnostic signals for QGGP include:

-

A doublet for the anomeric proton of the galactose unit around δ 5.52 ppm with a coupling constant (J) of approximately 7.8 Hz, which unequivocally confirms the β-configuration.[1]

-

A characteristic singlet for the two equivalent aromatic protons of the symmetrical galloyl group at approximately δ 7.28 ppm.[1]

-

In the ¹³C NMR spectrum, the quercetin carbonyl carbon resonates near δ 178.20 ppm, while the distinct galloyl ester carbonyl appears at δ 166.71 ppm.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) confirms the molecular formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which is crucial for validating the sequence of the moieties. For QGGP, the typical fragmentation in negative ion mode involves:

-

A precursor ion [M-H]⁻ at m/z 615.

-

A primary fragment ion at m/z 463, corresponding to the loss of the galloyl group (a neutral loss of 152 Da).

-

A subsequent fragment at m/z 301, representing the quercetin aglycone after the additional loss of the galactose moiety (a neutral loss of 162 Da).[6]

-

Biological Activities and Therapeutic Mechanisms

QGGP's therapeutic potential stems from its ability to modulate multiple cellular pathways, primarily related to oxidative stress, inflammation, and cell cycle regulation.

Antioxidant and Anti-inflammatory Actions

As a potent antioxidant, QGGP directly scavenges reactive oxygen species (ROS) by donating hydrogen atoms from its multiple phenolic hydroxyl groups, thereby mitigating cellular oxidative damage.[1] This activity is foundational to its role in preventing chronic diseases.[1] Its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory cytokines such as TNF-α and IL-6.[1]

Anticancer Activity: A Multi-Targeted Approach

QGGP has demonstrated significant anticancer activity in preclinical studies, operating through several distinct mechanisms.[1]

-

Induction of Apoptosis: It effectively triggers programmed cell death in various cancer cell lines, including breast, colon, and liver cancer cells.[1][2] This is achieved by activating intrinsic mitochondrial apoptotic pathways and modulating the p53 and MAPK signaling cascades.[2][4]

-

Aurora Kinase Inhibition: A key and more specific mechanism is its potent inhibition of Aurora kinases A and B.[2][4] These kinases are critical regulators of cell division, and their over-expression is common in many cancers. By inhibiting them, QGGP disrupts mitosis, leading to cell cycle arrest and subsequent apoptosis.[2]

Methodologies for Research and Development

Reproducible and validated protocols are essential for advancing the study of QGGP. This section outlines key experimental workflows.

Isolation and Purification Workflow

The isolation of QGGP from natural sources is a multi-step process requiring careful chromatographic separation. The causality behind this workflow is to progressively enrich the target compound by separating molecules based on their polarity.

Protocol: Extraction and Initial Fractionation

-

Extraction: Macerate dried, powdered plant material (e.g., 1 kg of guava leaves) with an 80% ethanol/water solution at room temperature for 72 hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude aqueous residue.

-

Fractionation: Suspend the residue in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). QGGP is typically enriched in the ethyl acetate or n-butanol fractions.

-

Purification: Subject the enriched fraction to column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.[2]

Analytical Quantification via HPLC

For quantitative analysis, a validated reverse-phase HPLC method is standard.

| Parameter | Specification |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | PAD/DAD at ~260 nm and ~356 nm |

| Quantification | External standard method using a calibration curve of a pure QGGP standard. |

| Data derived from a representative method.[6] |

This system is self-validating through the use of a certified reference standard, calibration curves, and system suitability tests (e.g., peak symmetry, resolution). Precision data for similar flavonoid analyses show low relative standard deviation (RSD), typically <3%, for both intra- and inter-day measurements.[6]

Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol provides a framework for assessing QGGP's activity against its specific molecular target, Aurora kinase. The choice of measuring autophosphorylation is a direct and reliable indicator of kinase activity.

-

Reagents: Recombinant human Aurora A/B kinase, ATP, kinase assay buffer, and a substrate (e.g., myelin basic protein or a specific peptide). QGGP is dissolved in DMSO.

-

Reaction Setup: In a 96-well plate, combine the kinase, varying concentrations of QGGP (or DMSO as a vehicle control), and the substrate in the assay buffer.

-

Initiation: Start the reaction by adding a solution of ATP (e.g., 10 µM). Incubate at 30°C for 30-60 minutes.

-

Termination & Detection: Stop the reaction by adding EDTA. Quantify kinase activity by measuring the amount of phosphorylated substrate. This is commonly done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of inhibition at each QGGP concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. A decrease in the phosphorylation of the kinase itself (autophosphorylation at Thr288 for Aurora-A) can also be measured via Western Blot as a confirmation of inhibition.[2]

Protocol: Formulation for In Vivo Studies

Translating in vitro findings requires a safe and effective formulation for animal studies. The low aqueous solubility of QGGP necessitates a co-solvent system.

Objective: To prepare a 1 mg/mL clear solution of QGGP for administration.

-

Stock Solution: Prepare a 10 mg/mL stock solution of QGGP in 100% DMSO.

-

Vehicle Preparation: The final vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Mixing Procedure (Causality is key): a. Take 100 µL of the 10 mg/mL DMSO stock solution (this contains 1 mg of QGGP). b. Add 400 µL of PEG300 and mix thoroughly. PEG300 acts as a primary solubilizing agent. c. Add 50 µL of Tween-80 and mix. Tween-80 is a surfactant that prevents precipitation when the aqueous component is added. d. Slowly add 450 µL of saline to bring the final volume to 1 mL. The gradual addition of the aqueous phase is critical to maintaining a clear solution.[3] This protocol results in a clear solution with a final concentration of 1 mg/mL QGGP, suitable for injection.[3]

Future Directions and Applications

This compound stands out as a promising natural product with well-defined mechanisms of action. Its potent, multi-targeted anticancer activity, particularly its inhibition of Aurora kinases, warrants further investigation.

-

Drug Development: Future research should focus on lead optimization to improve pharmacokinetic properties (e.g., bioavailability, metabolic stability) and conducting comprehensive preclinical toxicology and efficacy studies in relevant animal models of cancer and inflammatory diseases.

-

Other Applications: Its efficacy against cyanobacteria suggests potential use in controlling harmful algal blooms, while its strong antioxidant properties make it a candidate for use as a natural preservative in the food and cosmetic industries.[1]

References

-

This compound | CAS:53171-28-1 - BioCrick. [Link]

-

Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - MDPI. [Link]

-

Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | Chemsrc. [Link]

Sources

- 1. This compound | 53171-28-1 | Benchchem [benchchem.com]

- 2. This compound | CAS:53171-28-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:53171-28-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. CAS#:56316-75-7 | Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

"Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS number 53171-28-1"

An In-Depth Technical Guide to Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (CAS: 53171-28-1) for Advanced Research Applications

Introduction

This compound (Q3Gg) is a complex flavonoid glycoside that has garnered significant attention within the scientific community. As a derivative of quercetin, one of the most abundant dietary flavonoids, Q3Gg is distinguished by the addition of a galloyl group to its galactose sugar moiety. This structural modification significantly enhances its biological activities compared to its non-galloylated precursor, hyperoside.[1] Found in various medicinal plants, this compound exhibits a remarkable spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] Its multifaceted mechanism of action, which involves the modulation of key cellular signaling pathways, positions Q3Gg as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive technical overview for researchers, covering its molecular profile, isolation, biological mechanisms, and practical experimental protocols.

Molecular Profile and Physicochemical Properties

The unique structure of Q3Gg is central to its bioactivity. It consists of a quercetin aglycone linked at the 3-position to a beta-D-galactopyranoside, which is further esterified with gallic acid at the 6''-position. The presence of numerous hydroxyl groups from all three components contributes to its strong antioxidant potential, while the galloyl moiety is critical for enhancing its efficacy in various biological systems.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 53171-28-1[2][3] |

| Molecular Formula | C₂₈H₂₄O₁₆[2][3][4][5] |

| Molecular Weight | 616.48 g/mol [2][3][4] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[2] |

| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O">C@@HO)O)O[2][5] |

Physicochemical Characteristics:

Q3Gg typically presents as a light yellow to yellow solid.[3] Its solubility is a critical factor for experimental design. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[6][7] For aqueous systems and in vivo studies, specific formulations are required to achieve sufficient concentration, as detailed in the experimental protocols section.

Sources

- 1. This compound | 53171-28-1 | Benchchem [benchchem.com]

- 2. Quercetin 3-(6''-galloylgalactoside) | C28H24O16 | CID 5491814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside - CD BioSustainable [sustainable-bio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | CAS:53171-28-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside | CAS:56316-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

A Comprehensive Technical Guide to the Biological Activities of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGG), a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of QGG, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The document elucidates the underlying molecular mechanisms, details robust experimental protocols for their evaluation, and presents key data in a clear, comparative format. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction: Unveiling a Promising Natural Compound

This compound is a complex flavonoid derivative characterized by a quercetin aglycone linked to a galactose sugar moiety, which is further esterified with a galloyl group.[1] This unique structural arrangement, particularly the presence of the galloyl group, is believed to significantly enhance its bioactivity compared to its parent compound, quercetin.[2] QGG is found in a variety of plant sources, including the fresh leaves of Psidium guajava (guava), the herbs of Hypericum perforatum (St. John's Wort), and Eriocaulon sieboldianum, a plant used in traditional Chinese medicine.[3][4][5]

The scientific impetus for investigating QGG stems from its potential to modulate key cellular pathways implicated in a range of pathologies. This guide will systematically dissect the evidence supporting its therapeutic potential, offering both a theoretical framework and practical methodologies for its study.

Potent Antioxidant Capabilities: Combating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. QGG has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals and chelate metal ions.[1]

Mechanism of Antioxidant Action

The antioxidant activity of QGG is attributed to its chemical structure. The multiple hydroxyl groups on both the quercetin and galloyl moieties act as hydrogen donors, effectively neutralizing highly reactive free radicals.[2] This direct radical scavenging is a primary mechanism by which QGG mitigates oxidative damage. Furthermore, the galloyl moiety appears to play a pivotal role in enhancing this activity, with galloylated quercetin derivatives showing stronger antioxidant effects than quercetin alone.[6]

Experimental Workflow: In Vitro Antioxidant Assays

To quantitatively assess the antioxidant potential of QGG, two widely accepted in vitro assays are recommended: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8]

Caption: Workflow for DPPH and ABTS antioxidant assays.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.[9]

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

-

Prepare a series of dilutions of the QGG stock solution.

-

Use ascorbic acid as a positive control and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of QGG or ascorbic acid to the respective wells.

-

For the blank, add 100 µL of the solvent (methanol or DMSO) to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of QGG. A lower IC50 value indicates higher antioxidant activity.[10]

-

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. QGG exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] This is achieved through the modulation of critical intracellular signaling pathways.

Mechanistic Insights into Anti-inflammatory Action

QGG's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] Studies have shown that quercetin and its derivatives can inhibit NF-κB activation.[6]

-

MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation.[13][14] It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory cytokines.[15] QGG has been shown to modulate MAPK signaling, thereby reducing the inflammatory response.[5]

Caption: QGG's inhibition of NF-κB and MAPK pathways.

Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

QGG has emerged as a promising candidate in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[2]

Mechanisms of Anticancer Activity

The anticancer effects of QGG are multifactorial and involve the modulation of several key signaling pathways:

-

Induction of Apoptosis: QGG can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[2] It has also been shown to induce apoptosis via the p53 and mitochondrial apoptotic pathways.[4][5]

-

Inhibition of Cell Proliferation: QGG can arrest the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.[2]

-

Modulation of Signaling Pathways: QGG has been found to affect signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway.[2]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[16][17] It measures the metabolic activity of cells, which is an indicator of their viability.[18][19]

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of QGG.

-

Include a vehicle control (medium with the solvent used to dissolve QGG, e.g., DMSO) and a positive control for cytotoxicity if available.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

-

Determine the IC50 value, which represents the concentration of QGG that reduces cell viability by 50%.

-

| Compound | Cell Line | IC50 Value (µM) | Reference |

| This compound | HepG2 (Liver Cancer) | Data to be filled from specific studies | [5] |

| Doxorubicin (Positive Control) | HepG2 (Liver Cancer) | Data to be filled from specific studies | N/A |

Note: Specific IC50 values should be obtained from relevant experimental literature.

Antimicrobial Properties

Preliminary research suggests that this compound also possesses antimicrobial activity.[2] It has shown effectiveness against various bacteria and viruses. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of viral replication.[2] Further research is warranted to fully elucidate the spectrum and mechanisms of its antimicrobial action.

Conclusion and Future Directions

This compound is a natural compound with a remarkable range of biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for further investigation and potential therapeutic development. The presence of the galloyl moiety appears to be a key structural feature contributing to its enhanced bioactivity.

Future research should focus on:

-

In-depth in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of QGG.

-

Elucidation of the precise molecular targets and signaling pathways modulated by QGG.

-

Investigation into the synergistic effects of QGG with existing therapeutic agents.

-

Comprehensive studies on its antimicrobial spectrum and mechanisms of action.

By continuing to explore the therapeutic potential of this fascinating natural compound, the scientific community can pave the way for the development of novel and effective treatments for a wide range of human diseases.

References

-

BioCrick. This compound | CAS:53171-28-1. [Link]

-

Semantic Scholar. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn. [Link]

-

National Institutes of Health. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. [Link]

-

CD BioSustainable. Quercetin 3-O-(6"-galloyl)-β-D-galactopyranoside. [Link]

-

J-STAGE. Isolation and Antioxidant Activity of Galloyl Flavonol Glycosides from the Seashore Plant, Pemphis acidula. [Link]

-

Wikipedia. NF-κB. [Link]

-

ResearchGate. In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

-

Wikipedia. MTT assay. [Link]

-

National Institutes of Health. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. [Link]

-

National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

National Institutes of Health. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

-

MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

-

Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. [Link]

-

National Institutes of Health. The Nuclear Factor NF-κB Pathway in Inflammation. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

YouTube. LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. [Link]

-

Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

-

Cusabio. MAPK signaling pathway. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 53171-28-1 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:53171-28-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS:53171-28-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. cusabio.com [cusabio.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Antioxidant Properties of Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Flavonoid Glycoside

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (QGg) is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community.[1][2] This complex molecule is characterized by a quercetin aglycone, a central flavonoid structure renowned for its biological activities, linked to a galactopyranoside (galactose) sugar moiety, which is further esterified with a galloyl group at the 6'' position.[2] Found in various medicinal plants and fruits, such as the leaves of Psidium guajava (guava), QGg stands out due to the synergistic contribution of its structural components to its potent bioactivities.[3] This guide provides an in-depth technical exploration of the antioxidant properties of QGg, detailing its mechanisms of action, methodologies for its evaluation, and its potential in therapeutic development.

Chemical Profile of this compound

-

Molecular Formula: C₂₈H₂₄O₁₆[3]

-

Molecular Weight: 616.48 g/mol [3]

-

Core Structure: A quercetin backbone linked to a 6''-galloylated galactose sugar at the C3 position.

Caption: Structural components of QGg.

The Chemistry of Antioxidant Action: A Structure-Activity Relationship

The potent antioxidant capacity of QGg is not merely the sum of its parts but a result of the intricate interplay between the quercetin, galactose, and galloyl moieties. The foundational antioxidant activity is derived from the quercetin structure itself, which possesses key features for radical scavenging. However, it is the addition of the galloyl group that significantly enhances this activity.

Key Structural Features for Antioxidant Activity:

-

The Catechol Group (3',4'-dihydroxy) on the B-ring: This is a critical site for donating hydrogen atoms or electrons to neutralize free radicals, forming a stable phenoxyl radical.

-

The 2,3-double bond in the C-ring: This allows for electron delocalization from the B-ring, which further stabilizes the phenoxyl radical.

-

The 4-keto group in the C-ring: This feature also contributes to electron delocalization.

-

The 3- and 5-hydroxyl groups on the A and C rings: These groups also participate in radical scavenging.

The addition of the galloyl group, which is essentially a trihydroxybenzoic acid moiety, provides additional hydroxyl groups that act as potent hydrogen donors. Studies on structurally similar compounds, such as quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) and quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG), have demonstrated that these galloylated flavonoids exhibit significantly stronger antioxidant activity than quercetin alone.[4] This suggests that the galloyl moiety plays a pivotal role in augmenting the radical-scavenging capacity of the parent molecule.[4]

Mechanisms of Antioxidant Defense

QGg employs a multi-pronged approach to combat oxidative stress, encompassing both direct and indirect antioxidant mechanisms.

Direct Radical Scavenging

The primary and most direct antioxidant action of QGg is its ability to scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through two main chemical pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on both the quercetin and galloyl moieties can donate a hydrogen atom to a free radical, thus neutralizing it.

-

Single Electron Transfer (SET): QGg can also donate an electron to a free radical, which is then followed by protonation from the surrounding solvent.

Caption: Direct radical scavenging by QGg.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. QGg possesses functional groups, particularly the catechol moiety on the B-ring and the 3-hydroxyl and 4-keto groups on the C-ring, that can chelate these metal ions, rendering them redox-inactive and preventing the generation of ROS.[2]

Modulation of Cellular Antioxidant Pathways

Beyond direct chemical interactions, QGg can bolster the cell's intrinsic antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct studies on QGg's effect on Nrf2 are emerging, research on quercetin and a novel synthetic flavonoid, 7-O-galloylquercetin, has shown that they can induce the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression.

Upregulated Antioxidant Enzymes:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

Caption: Nrf2 pathway activation by QGg.

Quantitative Evaluation of Antioxidant Capacity: In Vitro Assays

A comprehensive assessment of the antioxidant potential of QGg requires a battery of in vitro assays, each with a distinct mechanism of action.

Comparative Antioxidant Activity

| Compound | Antioxidant Activity vs. Quercetin | Assay | Reference |

| Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) | Significantly Stronger | DPPH, Superoxide Scavenging, NO Production | [4] |

| Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG) | Significantly Stronger | DPPH, Superoxide Scavenging, NO Production | [4] |

| Quercitrin (Quercetin 3-O-rhamnoside) | Weak to no activity | DPPH, Superoxide Scavenging, NO Production | [4] |

| Isoquercitrin (Quercetin 3-O-glucoside) | Weak to no activity | DPPH, Superoxide Scavenging, NO Production | [4] |

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: DPPH assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of QGg in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the QGg solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the QGg solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Plot a graph of % inhibition versus concentration and determine the IC₅₀ value (the concentration of QGg required to scavenge 50% of the DPPH radicals).

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the sample to reduce the ABTS•⁺, causing a decolorization that is monitored spectrophotometrically.

Caption: ABTS assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of the QGg solution to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity as in the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox, a water-soluble vitamin E analog.

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Caption: FRAP assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the QGg solution to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

-

Conclusion and Future Directions